Cas no 1021423-90-4 (TCz1 , 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole)

TCz1 , 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole 化学的及び物理的性質
名前と識別子
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- TCZ1
- 9'-(2-Ethylhexyl)-9,2':7',9''-ter-9H-carbazole
- 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9Hcarbazole
- TCz1 , 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole
- 3,6-Bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9h-carbazole
- 1021423-90-4
- DB-090123
- 9'-(2-Ethylhexyl)-9'H-9,3':6',9''-tercarbazole
- SCHEMBL1116061
- 917752-04-6
- 3,6-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole
- 3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole
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- インチ: 1S/C44H39N3/c1-3-5-14-30(4-2)29-45-43-27-31(46-39-19-10-6-15-33(39)34-16-7-11-20-40(34)46)23-25-37(43)38-26-24-32(28-44(38)45)47-41-21-12-8-17-35(41)36-18-9-13-22-42(36)47/h6-13,15-28,30H,3-5,14,29H2,1-2H3
- InChIKey: UKSGTBGSBGTJRP-UHFFFAOYSA-N
- SMILES: N1(C2C=CC3C4=C(N(CC(CC)CCCC)C=3C=2)C=C(N2C3=C(C=CC=C3)C3=C2C=CC=C3)C=C4)C2=C(C=CC=C2)C2=C1C=CC=C2
計算された属性
- 精确分子量: 609.314398257g/mol
- 同位素质量: 609.314398257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 47
- 回転可能化学結合数: 8
- 複雑さ: 927
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 14.8Ų
- XLogP3: 12.6
じっけんとくせい
- 密度みつど: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 190 ºC
- Solubility: Insuluble (3.5E-9 g/L) (25 ºC),
TCz1 , 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE22352-5g |
3,6-Bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9h-carbazole |
1021423-90-4 | Sublimed >99%Unsublimed >98% | 5g |
$3478.00 | 2024-01-05 | |
A2B Chem LLC | AE22352-1g |
3,6-Bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9h-carbazole |
1021423-90-4 | Sublimed,>99%(HPLC) | 1g |
$3024.00 | 2024-04-20 | |
Chemenu | CM195618-1g |
9'-(2-ethylhexyl)-9'H-9,3'6',9''-tercarbazole |
1021423-90-4 | 97% | 1g |
$472 | 2023-02-19 | |
A2B Chem LLC | AE22352-500mg |
3,6-Bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9h-carbazole |
1021423-90-4 | Sublimed >99%Unsublimed >98% | 500mg |
$830.00 | 2024-01-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504519-1g |
9'-(2-Ethylhexyl)-9'H-9,2':7',9''-tercarbazole |
1021423-90-4 | 97% | 1g |
¥7875 | 2023-04-17 | |
Cooke Chemical | LN8885358-1g |
9''-(2-Ethylhexyl)-9''H-9,2'':7'',9''''-tercarbazole |
1021423-90-4 | 97% | 1g |
RMB 4200.00 | 2025-02-20 | |
Chemenu | CM195618-5g |
9'-(2-ethylhexyl)-9'H-9,3'6',9''-tercarbazole |
1021423-90-4 | 97% | 5g |
$1418 | 2023-02-19 | |
A2B Chem LLC | AE22352-2g |
3,6-Bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9h-carbazole |
1021423-90-4 | Sublimed >99%Unsublimed >98% | 2g |
$1642.00 | 2024-01-05 | |
A2B Chem LLC | AE22352-10g |
3,6-Bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9h-carbazole |
1021423-90-4 | Sublimed >99%Unsublimed >98% | 10g |
$6302.00 | 2024-01-05 |
TCz1 , 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole 関連文献
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1. Back matter
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
TCz1 , 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazoleに関する追加情報
TCz1: 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole (CAS No. 1021423-90-4) - A Comprehensive Overview
TCz1, chemically known as 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole (CAS No. 1021423-90-4), is a sophisticated organic compound that has garnered significant attention in the field of advanced materials and optoelectronic applications. This compound belongs to the carbazole family, a class of aromatic heterocycles that have been extensively studied due to their unique structural and electronic properties. The presence of multiple carbazole units and an alkyl chain in its molecular structure imparts exceptional thermal stability, solubility, and tunable electronic characteristics, making it a promising candidate for various industrial and research applications.
The structural design of 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole incorporates two carbazole moieties at the 3 and 6 positions, which are connected to a central carbazole ring via an ethyl hexyl side chain. This configuration enhances the compound's solubility in organic solvents while maintaining its rigidity and stability. The introduction of the ethyl hexyl group not only improves the compound's processability but also allows for better integration into various polymer matrices, making it highly suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.
In recent years, there has been a surge in research focused on developing novel materials for next-generation electronic devices. Among these materials, carbazole-based compounds have emerged as frontrunners due to their exceptional electron transport properties and high thermal stability. The study of TCz1 has been particularly noteworthy, with researchers exploring its potential in creating more efficient and durable optoelectronic components. For instance, a recent study published in the Journal of Materials Chemistry C demonstrated that incorporating TCz1 into OLEDs can significantly enhance device performance by improving charge injection and transport efficiency.
The synthesis of 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the functionalization of carbazole derivatives followed by alkylation to introduce the ethyl hexyl side chain. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve the desired connectivity between the carbazole units. The final product is then purified through column chromatography or recrystallization to obtain the pure compound suitable for further applications.
The optoelectronic properties of TCz1 have been extensively characterized through various spectroscopic techniques. Ultraviolet-visible (UV-Vis) spectroscopy reveals broad absorption bands in the visible region, indicating its ability to absorb a wide range of wavelengths. This property is particularly advantageous for applications in photovoltaic devices where broad absorption is crucial for efficient light harvesting. Additionally, time-resolved photoluminescence studies have shown that TCz1 exhibits long-lived emission lifetimes, which are essential for high-performance OLEDs.
The thermal stability of 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole is another critical factor that makes it suitable for industrial applications. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been used to evaluate its thermal properties. These studies indicate that TCz1 maintains its structural integrity at elevated temperatures, making it resistant to degradation under operational conditions. This thermal stability is particularly important for devices that are subjected to high temperatures during manufacturing or use.
In addition to its optoelectronic properties, TCz1 has also shown promise in other areas such as sensors and catalysts. Its unique molecular structure allows it to interact with various analytes through π-stacking interactions, making it an excellent candidate for developing sensitive chemical sensors. Furthermore, its ability to participate in electron transfer processes makes it useful as a catalyst in certain organic reactions.
The future prospects of TCz1 are vast and exciting. Ongoing research is focused on further optimizing its properties for specific applications. For example, efforts are being made to improve its charge mobility by modifying its molecular structure or by blending it with other materials. Additionally, researchers are exploring its potential in flexible electronics and wearable devices where lightweight and solution-processable materials are highly desirable.
In conclusion, Tcz1: 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole (CAS No. 1021423-90-4) is a multifaceted compound with exceptional properties that make it an ideal candidate for various advanced applications. Its unique structural features, combined with its excellent thermal stability and tunable electronic characteristics, position it as a key material in the development of next-generation optoelectronic devices. As research continues to uncover new possibilities for this compound, its impact on technology and industry is expected to grow even further.
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